molecular formula C17H21N3O4 B11060410 {2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid

{2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B11060410
M. Wt: 331.4 g/mol
InChI Key: QSOYEZZCQPMSSZ-UHFFFAOYSA-N
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Description

{2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a cyclohexyl group that enhances its stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the esterification of the benzimidazole derivative with glycolic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and continuous flow synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

{2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets within the cell.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its alkylated derivatives.

    Cyclohexyl-containing compounds: Such as cyclohexylamine or cyclohexanol.

Uniqueness

What sets {2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid apart is its unique combination of a benzimidazole core and a cyclohexyl group, which imparts both biological activity and enhanced stability

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-[(1-cyclohexylbenzimidazol-5-yl)amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C17H21N3O4/c21-16(9-24-10-17(22)23)19-12-6-7-15-14(8-12)18-11-20(15)13-4-2-1-3-5-13/h6-8,11,13H,1-5,9-10H2,(H,19,21)(H,22,23)

InChI Key

QSOYEZZCQPMSSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)COCC(=O)O

Origin of Product

United States

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